molecular formula C83H119F3N20O25 B12358371 TRAP-14 Trifluoroacetate

TRAP-14 Trifluoroacetate

Cat. No.: B12358371
M. Wt: 1853.9 g/mol
InChI Key: FLLYJONFQXZTEB-BFAJEKHBSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

TRAP-14 Trifluoroacetate is a synthetic peptide that acts as a thrombin receptor agonist. It is composed of 14 amino acids and mimics the new amino-terminus created when thrombin cleaves its receptor. This compound is significant in the study of thrombin receptor activation and platelet aggregation .

Preparation Methods

Synthetic Routes and Reaction Conditions

TRAP-14 Trifluoroacetate is synthesized using solid-phase peptide synthesis (SPPS). This method involves the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The trifluoroacetate salt form is typically obtained by cleaving the peptide from the resin using trifluoroacetic acid (TFA), which also removes the protecting groups .

Industrial Production Methods

In industrial settings, the production of this compound follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are often used to enhance efficiency and consistency. The purification process involves high-performance liquid chromatography (HPLC) to ensure the peptide’s purity and quality .

Chemical Reactions Analysis

Types of Reactions

TRAP-14 Trifluoroacetate primarily undergoes peptide bond formation and cleavage reactions. The synthesis involves coupling reactions between amino acids, while the cleavage from the resin involves acidolysis using TFA .

Common Reagents and Conditions

    Coupling Reagents: N,N’-Diisopropylcarbodiimide (DIC), Hydroxybenzotriazole (HOBt)

    Cleavage Reagents: Trifluoroacetic acid (TFA), scavengers like water, triisopropylsilane (TIS), and ethanedithiol (EDT)

Major Products Formed

The major product formed is the TRAP-14 peptide in its trifluoroacetate salt form. By-products may include truncated peptides and peptides with incomplete deprotection .

Scientific Research Applications

TRAP-14 Trifluoroacetate has diverse applications in scientific research:

Mechanism of Action

TRAP-14 Trifluoroacetate exerts its effects by mimicking the new amino-terminus created when thrombin cleaves its receptor. This new terminus acts as a tethered ligand, binding to and activating the thrombin receptor. The activation leads to a cascade of intracellular signaling events, including increased cytosolic calcium concentration and platelet aggregation .

Comparison with Similar Compounds

Similar Compounds

    Thrombin Receptor Agonist Peptide (TRAP-6): A shorter peptide with similar thrombin receptor activation properties.

    PAR-1 Agonists: Peptides and small molecules that activate the protease-activated receptor-1 (PAR-1).

Uniqueness

TRAP-14 Trifluoroacetate is unique due to its specific sequence that closely mimics the natural thrombin receptor cleavage product. This specificity makes it a potent and effective agonist for studying thrombin receptor functions and platelet activation .

Properties

Molecular Formula

C83H119F3N20O25

Molecular Weight

1853.9 g/mol

IUPAC Name

(4S)-4-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-1-[(2S)-4-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]-3-phenylpropanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-4-oxobutanoyl]pyrrolidine-2-carbonyl]amino]-4-oxobutanoyl]amino]-3-carboxypropanoyl]amino]hexanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-5-[(2S)-2-[[(1S)-1-carboxy-2-phenylethyl]carbamoyl]pyrrolidin-1-yl]-5-oxopentanoic acid;2,2,2-trifluoroacetic acid

InChI

InChI=1S/C81H118N20O23.C2HF3O2/c1-43(2)34-53(93-71(114)54(35-44(3)4)94-73(116)55(92-67(110)49(83)42-102)36-45-16-7-5-8-17-45)70(113)90-51(21-13-31-88-81(86)87)69(112)98-59(40-64(85)105)79(122)101-33-15-22-61(101)76(119)97-57(39-63(84)104)74(117)96-58(41-66(108)109)75(118)89-50(20-11-12-30-82)68(111)95-56(37-47-24-26-48(103)27-25-47)72(115)91-52(28-29-65(106)107)78(121)100-32-14-23-62(100)77(120)99-60(80(123)124)38-46-18-9-6-10-19-46;3-2(4,5)1(6)7/h5-10,16-19,24-27,43-44,49-62,102-103H,11-15,20-23,28-42,82-83H2,1-4H3,(H2,84,104)(H2,85,105)(H,89,118)(H,90,113)(H,91,115)(H,92,110)(H,93,114)(H,94,116)(H,95,111)(H,96,117)(H,97,119)(H,98,112)(H,99,120)(H,106,107)(H,108,109)(H,123,124)(H4,86,87,88);(H,6,7)/t49-,50-,51-,52-,53-,54-,55-,56-,57-,58-,59-,60-,61-,62-;/m0./s1

InChI Key

FLLYJONFQXZTEB-BFAJEKHBSA-N

Isomeric SMILES

CC(C)C[C@@H](C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CC(=O)N)C(=O)N1CCC[C@H]1C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC2=CC=C(C=C2)O)C(=O)N[C@@H](CCC(=O)O)C(=O)N3CCC[C@H]3C(=O)N[C@@H](CC4=CC=CC=C4)C(=O)O)NC(=O)[C@H](CC5=CC=CC=C5)NC(=O)[C@H](CO)N.C(=O)(C(F)(F)F)O

Canonical SMILES

CC(C)CC(C(=O)NC(CC(C)C)C(=O)NC(CCCNC(=N)N)C(=O)NC(CC(=O)N)C(=O)N1CCCC1C(=O)NC(CC(=O)N)C(=O)NC(CC(=O)O)C(=O)NC(CCCCN)C(=O)NC(CC2=CC=C(C=C2)O)C(=O)NC(CCC(=O)O)C(=O)N3CCCC3C(=O)NC(CC4=CC=CC=C4)C(=O)O)NC(=O)C(CC5=CC=CC=C5)NC(=O)C(CO)N.C(=O)(C(F)(F)F)O

Origin of Product

United States

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